4-Methyl-5-phenylisoxazole
Overview
Description
4-Methyl-5-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenylisoxazole typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the reaction of terminal alkynes with n-Butyllithium followed by aldehydes, molecular iodine, and hydroxylamine . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride under moderate reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency. there is a growing interest in metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring .
Scientific Research Applications
4-Methyl-5-phenylisoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-1 (COX-1), which is a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole
- 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline
Comparison: 4-Methyl-5-phenylisoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-methyl-5-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJQHYLLYUTCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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